3-Allyl-4-(benzyloxy)-5-methoxybenzamide
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Overview
Description
3-Allyl-4-(benzyloxy)-5-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an allyl group, a benzyloxy group, and a methoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-4-(benzyloxy)-5-methoxybenzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Preparation of 3-Allyl-4-hydroxy-5-methoxybenzaldehyde: This intermediate can be synthesized from 4-(allyloxy)-3-methoxybenzaldehyde through a series of reactions involving reagents such as aqueous KOH and nitrobenzene.
Formation of 3-Allyl-4-(benzyloxy)-5-methoxybenzaldehyde: The hydroxy group in the intermediate is converted to a benzyloxy group using benzyl bromide in the presence of a base like K2CO3.
Conversion to this compound: The final step involves the conversion of the aldehyde group to an amide group using reagents such as ammonium acetate and acetic anhydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Allyl-4-(benzyloxy)-5-methoxybenzamide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, KMnO4
Reducing Agents: LiAlH4, sodium borohydride (NaBH4)
Bases: K2CO3, NaH
Solvents: Ethanol, dichloromethane, acetonitrile
Major Products Formed
Oxidation: Epoxides, aldehydes
Reduction: Amines
Substitution: Various substituted benzamides
Scientific Research Applications
3-Allyl-4-(benzyloxy)-5-methoxybenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Allyl-4-(benzyloxy)-5-methoxybenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-Allyl-4-methoxybenzoic acid
- 3-Allyl-4-hydroxy-5-methoxybenzaldehyde
- 3-Allyl-4-oxo-2-thioxo-1,2,3,4,5,6-hexahydrospiro(benzo[h]quinazoline-5,1’-cyclohexane)
Uniqueness
3-Allyl-4-(benzyloxy)-5-methoxybenzamide is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and potential biological activities compared to its analogs. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C18H19NO3 |
---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
3-methoxy-4-phenylmethoxy-5-prop-2-enylbenzamide |
InChI |
InChI=1S/C18H19NO3/c1-3-7-14-10-15(18(19)20)11-16(21-2)17(14)22-12-13-8-5-4-6-9-13/h3-6,8-11H,1,7,12H2,2H3,(H2,19,20) |
InChI Key |
KXJJYUPHCVIHJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2=CC=CC=C2)CC=C)C(=O)N |
Origin of Product |
United States |
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